molecular formula C15H18N4O B2818804 3-Methyl-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine-6(7H)-one CAS No. 442652-82-6

3-Methyl-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine-6(7H)-one

Cat. No.: B2818804
CAS No.: 442652-82-6
M. Wt: 270.336
InChI Key: RAXIWSHUJHLIDR-UHFFFAOYSA-N
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Description

The compound “3-Methyl-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine-6(7H)-one” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, a related compound was synthesized from an intermediate, which was then reacted with different aldehyde derivatives to give Schiff base derivatives. After cyclization, these gave thiazolidinones, which were incorporated with 1-pyridin-2-yl-piperazine to get the target compounds .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have explored the synthesis of related pyrazolopyridine derivatives through reactions involving amino pyrazoles and cyanochalcones, revealing preferred tautomeric structures in solution and solid states. For instance, Quiroga et al. (1999) discussed the preparation of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, illustrating the versatility of pyrazolopyridine chemistry and its applications in the development of new materials and compounds with potential biological activity (Quiroga et al., 1999).

Chemical Behavior and Reactivity

The chemical reactivity of pyrazolopyridine derivatives has been extensively studied, leading to the synthesis of novel compounds with various functional groups. This includes work on the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition reactions, highlighting the compound's utility in constructing complex heterocyclic systems with potential pharmacological properties (Rahmouni et al., 2014).

Applications in Medicinal Chemistry

Research into the antimicrobial and antitumor properties of pyrazolopyridine derivatives showcases the potential of these compounds in therapeutic applications. For example, El‐Borai et al. (2013) investigated the synthesis of pyrazolopyridines and their antioxidant, antitumor, and antimicrobial activities, finding some compounds with significant bioactivity, which underscores the relevance of these compounds in the development of new drugs and treatments (El‐Borai et al., 2013).

Heterocyclic Chemistry

Further studies have focused on the transformation of pyrazolopyridine derivatives into complex heterocyclic structures. This includes the synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, demonstrating the compound's utility in creating novel heterocyclic frameworks with potential application in materials science and drug development (Nikpassand et al., 2010).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the biological activities observed in similar compounds, it could be of interest in the development of new drugs .

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-3-methyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-9-14-12(8-13(20)16-15(14)18-17-9)10-4-6-11(7-5-10)19(2)3/h4-7,12H,8H2,1-3H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXIWSHUJHLIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC(=O)NC2=NN1)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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